Cargluminsäure

Übersicht

Beschreibung

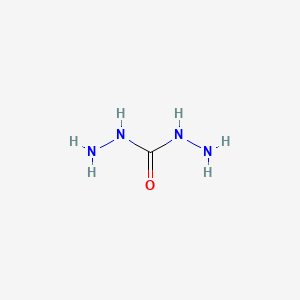

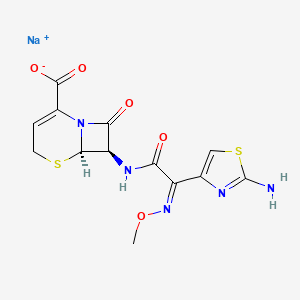

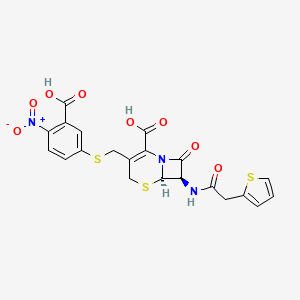

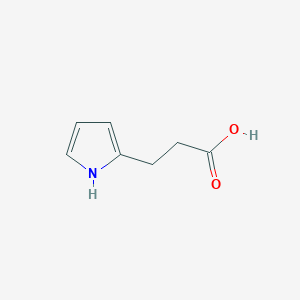

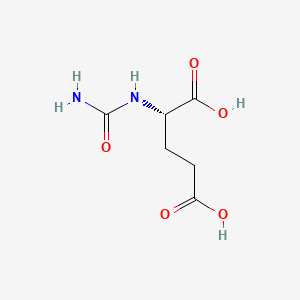

Cargluminsäure, auch bekannt als (2S)-2-(Carbamoylamino)pentandisäure, ist ein synthetisches Strukturanalog von N-Acetylglutamat. Sie wird hauptsächlich zur Behandlung von Hyperammonämie eingesetzt, einem Zustand, der durch erhöhte Ammoniakspiegel im Blut gekennzeichnet ist. Diese Verbindung ist besonders wirksam bei Patienten mit N-Acetylglutamat-Synthase-Mangel, einer seltenen genetischen Erkrankung, die den Harnstoffzyklus beeinträchtigt .

Wissenschaftliche Forschungsanwendungen

Cargluminsäure hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: this compound wird in Studien im Zusammenhang mit dem Harnstoffzyklus und Stoffwechselstörungen verwendet.

Medizin: Sie wird zur Behandlung von Hyperammonämie bei Patienten mit N-Acetylglutamat-Synthase-Mangel eingesetzt. .

Industrie: This compound wird bei der Herstellung von Arzneimitteln und als biochemisches Forschungswerkzeug eingesetzt

Wirkmechanismus

This compound wirkt als Aktivator der Carbamoylphosphat-Synthetase 1 (CPS1), dem ersten Enzym im Harnstoffzyklus. Durch die Nachahmung des natürlichen Aktivators N-Acetylglutamat verbessert this compound die Umwandlung von Ammoniak zu Harnstoff und reduziert so den Ammoniakspiegel im Blut. Dieser Mechanismus ist entscheidend für Patienten mit N-Acetylglutamat-Synthase-Mangel, da er den Mangel an endogenem N-Acetylglutamat ausgleicht .

Wirkmechanismus

Target of Action

Carglumic acid primarily targets the enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) . CPS1 plays a crucial role in the urea cycle, which is responsible for removing ammonia from the body .

Mode of Action

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG) . NAG is an essential allosteric activator of CPS1 . By mimicking NAG, carglumic acid activates CPS1, thereby enhancing its function . This activation helps to restore the normal function of the urea cycle and reduce ammonia levels in patients with hyperammonemia .

Biochemical Pathways

Carglumic acid affects the urea cycle , a biochemical pathway that plays a critical role in removing excess nitrogen from the body . The urea cycle involves several enzymes, including CPS1, which catalyzes the conversion of ammonia, bicarbonate, and adenosine triphosphate to carbamoyl phosphate . This is the initial rate-limiting step of the urea cycle . By activating CPS1, carglumic acid facilitates the conversion of toxic ammonia into urea, which is then excreted from the body .

Pharmacokinetics

The median time to reach peak plasma concentration (Tmax) of carglumic acid is approximately 3 hours . The daily dose of carglumic acid ranges from 100 to 250 mg/kg, and this dose is normally adjusted to maintain normal plasma levels of ammonia . A proportion of carglumic acid may be metabolized by the intestinal bacterial flora . Carglumic acid follows a biphasic elimination curve, with a terminal half-life of up to 28 hours .

Result of Action

The activation of CPS1 by carglumic acid leads to a decrease in blood ammonia levels and an increase in urea levels in blood and urine . This results in the reduction of hyperammonemia symptoms, including neurological problems, cerebral edema, and coma . In addition, carglumic acid has been shown to improve clinical symptoms of hyperammonemia, including neurological symptoms and feeding difficulties .

Action Environment

The efficacy and stability of carglumic acid can be influenced by various environmental factors. For instance, the presence of intestinal bacterial flora may affect the metabolism of carglumic acid . Additionally, the dosage of carglumic acid needs to be adjusted based on the patient’s plasma ammonia levels, indicating that the patient’s metabolic state can influence the compound’s action .

Biochemische Analyse

Biochemical Properties

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1) . CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea .

Cellular Effects

Carglumic acid is used for the treatment of hyperammonemia in patients with a deficiency in N-acetyl glutamate synthase . This rare genetic disorder results in elevated blood levels of ammonia, which can eventually cross the blood–brain barrier and cause neurologic problems, cerebral edema, coma, and death .

Molecular Mechanism

Carglumic acid exerts its effects at the molecular level by acting as an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1) . CPS1 is the first enzyme of the urea cycle, which converts ammonia into urea .

Temporal Effects in Laboratory Settings

Carglumic acid follows a biphasic elimination curve (i.e., a rapid initial phase followed by a slower phase), with a terminal half-life of up to 28 hours . A proportion of carglumic acid may be metabolized by the intestinal bacterial flora .

Dosage Effects in Animal Models

Decreased survival and growth occurred in offspring born to rats that received carglumic acid at a dose 38x maximum reported human maintenance dose .

Metabolic Pathways

Carglumic acid is involved in the urea cycle, a crucial metabolic pathway in the liver for the detoxification of ammonia . It acts as an allosteric activator of the enzyme carbamoyl phosphate synthetase 1 (CPS1), which is the first enzyme of the urea cycle .

Transport and Distribution

Carglumic acid is distributed with a volume of distribution of approximately 2657 L . It is excreted in feces (≤60%) and in urine (9%) as unchanged drug .

Subcellular Localization

Carglumic acid acts in the mitochondria, where the urea cycle takes place . It activates the enzyme carbamoyl phosphate synthetase 1 (CPS1), which is located in the mitochondria and is the first enzyme of the urea cycle .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cargluminsäure kann durch eine Reihe chemischer Reaktionen synthetisiert werden, bei denen die Ausgangsverbindung L-Glutaminsäure verwendet wird. Der Syntheseweg beinhaltet typischerweise die Carbamoylierung von L-Glutaminsäure unter Verwendung von Reagenzien wie Carbamoylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium durchgeführt, und das Produkt wird durch Kristallisation gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound unter Verwendung eines ähnlichen Synthesewegs, jedoch in größerem Maßstab, hergestellt. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt. Die industrielle Produktionsmethode betont hohe Ausbeute, Reinheit und Kosteneffizienz .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cargluminsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Diese Reaktion beinhaltet den Ersatz einer Abgangsgruppe durch ein Nucleophil.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Nucleophile wie Amine und Alkohole. Die Reaktion wird typischerweise in einem organischen Lösungsmittel bei Raumtemperatur durchgeführt.

Hydrolyse: Saure Hydrolyse beinhaltet die Verwendung von Salzsäure, während basische Hydrolyse Natriumhydroxid verwendet.

Hauptsächlich gebildete Produkte

Nucleophile Substitution: Die Hauptprodukte sind substituierte Derivate der this compound.

Hydrolyse: Die Hauptprodukte sind L-Glutaminsäure und Carbamoylderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

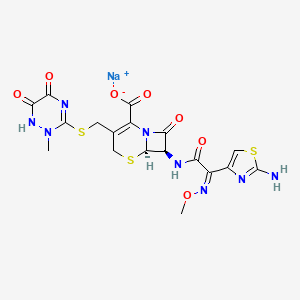

N-Acetylglutamat: Der natürliche Aktivator von CPS1, strukturell ähnlich der Cargluminsäure.

Carbamoylglutamat: Ein weiteres Analog von N-Acetylglutamat mit ähnlichen biochemischen Eigenschaften.

Einzigartigkeit der this compound

This compound ist einzigartig aufgrund ihrer synthetischen Herkunft und ihrer spezifischen Anwendung bei der Behandlung von Hyperammonämie, die mit einem N-Acetylglutamat-Synthase-Mangel verbunden ist. Im Gegensatz zu ihrem natürlichen Gegenstück ist this compound stabiler und kann oral verabreicht werden, was sie zu einer praktikablen therapeutischen Option macht .

Eigenschaften

IUPAC Name |

(2S)-2-(carbamoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQLHJZYVOQKHU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046706 | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1188-38-1 | |

| Record name | Carbamylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carglumic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.